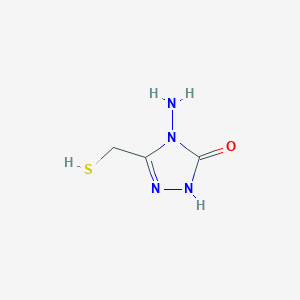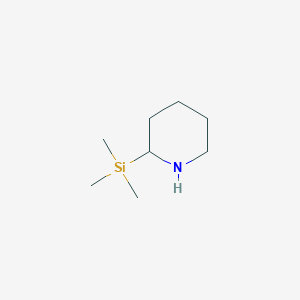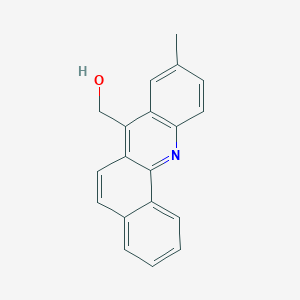![molecular formula C16H10N2O3 B069689 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-39-5](/img/structure/B69689.png)
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione, also known as MIQ, is a chemical compound that belongs to the class of indoloquinazoline alkaloids. MIQ has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione is not fully understood. However, it has been proposed that 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione exerts its anti-cancer effects by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to affect various biochemical and physiological processes in the body. It has been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been found to affect the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione in lab experiments is its potent anti-cancer activity. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione is a relatively complex molecule, which can make its synthesis and purification challenging. In addition, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be cytotoxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione. One of the main areas of interest is the development of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione-based anti-cancer drugs. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to be effective against various cancer cell lines, and its mechanism of action is well understood, making it a promising candidate for drug development. Another area of interest is the study of 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione's effects on the immune system. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to possess immunomodulatory properties, which can have implications for the treatment of various immune-related disorders. Finally, the development of new synthesis methods for 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione can help to overcome some of the challenges associated with its use in lab experiments.
Méthodes De Synthèse
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione can be synthesized in several ways. One of the most commonly used methods is the condensation of 2-methyl-3-nitrobenzoic acid with tryptamine, followed by reduction and cyclization. Another method involves the reaction of 2-methyl-3-nitrobenzoic acid with anthranilic acid, followed by reduction and cyclization.
Applications De Recherche Scientifique
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has also been shown to inhibit the growth and metastasis of cancer cells by suppressing the expression of various genes and proteins involved in cancer progression.
In addition to its anti-cancer properties, 4-Methoxyindolo[2,1-b]quinazoline-6,12-dione has been found to possess anti-inflammatory and anti-microbial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.
Propriétés
Numéro CAS |
169038-39-5 |
|---|---|
Nom du produit |
4-Methoxyindolo[2,1-b]quinazoline-6,12-dione |
Formule moléculaire |
C16H10N2O3 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
4-methoxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O3/c1-21-12-8-4-6-10-13(12)17-15-14(19)9-5-2-3-7-11(9)18(15)16(10)20/h2-8H,1H3 |
Clé InChI |
URNXJGOSAPMLHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=CC=CC=C4N3C2=O |
SMILES canonique |
COC1=CC=CC2=C1N=C3C(=O)C4=CC=CC=C4N3C2=O |
Synonymes |
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



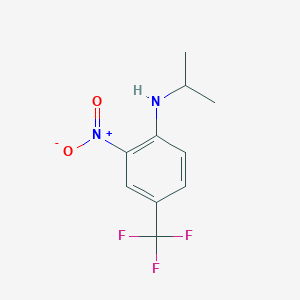
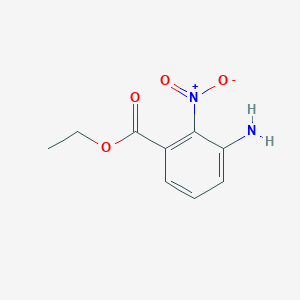
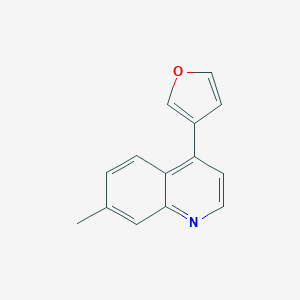
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
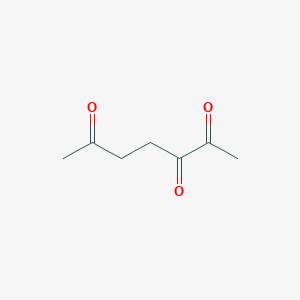
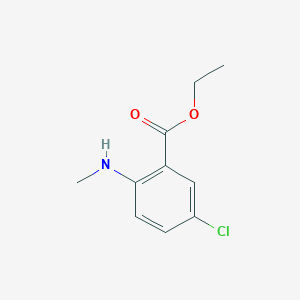
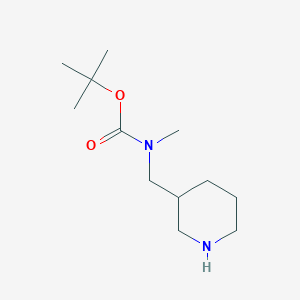

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
